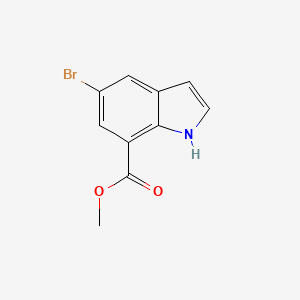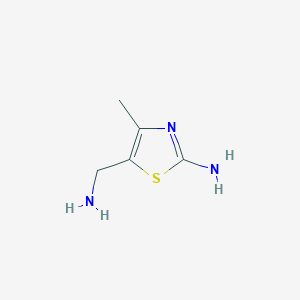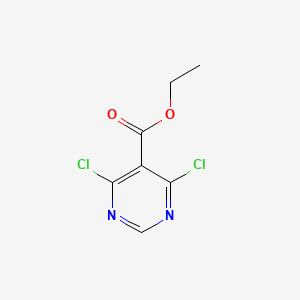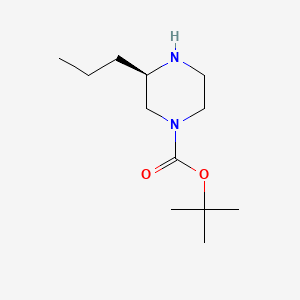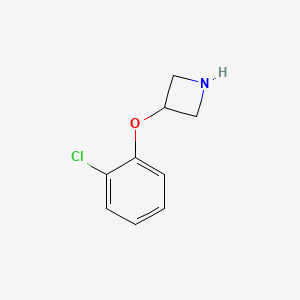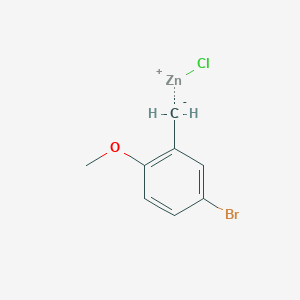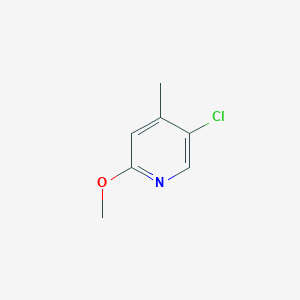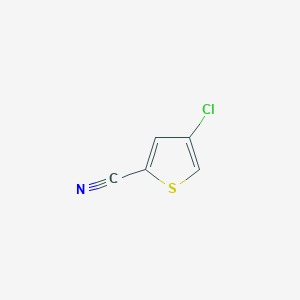
4-Cloro-2-tiofeno-carbonitrilo
Descripción general
Descripción
4-Chlorothiophene-2-carbonitrile is a chemical compound with the CAS Number: 910553-55-8 and a molecular weight of 143.6 . It is a solid substance that is stored in a dark place, in an inert atmosphere, at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of thiophene derivatives, including 4-Chlorothiophene-2-carbonitrile, often involves heterocyclization of various substrates . A synthetic method for 2-chlorothiophene involves adding hydrochloric acid, thiophene, and triethylamine into a reaction container, cooling to -10-0°C, and slowly dropping hydrogen peroxide at the same temperature .Molecular Structure Analysis
The linear formula for 4-Chlorothiophene-2-carbonitrile is C5H2ClNS . The structure of this compound can be analyzed further using techniques such as NMR and HPLC .Physical and Chemical Properties Analysis
4-Chlorothiophene-2-carbonitrile is a solid substance with a molecular weight of 143.6 . It is stored in a dark place, in an inert atmosphere, at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Química Medicinal
Los análogos basados en tiofeno, incluido el 4-Cloro-2-tiofeno-carbonitrilo, han sido el foco de un número creciente de científicos como una posible clase de compuestos biológicamente activos . Juegan un papel vital para los químicos medicinales para mejorar los compuestos avanzados con una variedad de efectos biológicos .
Inhibidores de la Corrosión
Los derivados del tiofeno, incluido el this compound, se utilizan en la química industrial y la ciencia de los materiales como inhibidores de la corrosión . Pueden prevenir la corrosión de metales y aleaciones cuando están expuestos al medio ambiente .
Semiconductores Orgánicos
Las moléculas mediadas por tiofeno tienen un papel destacado en el avance de los semiconductores orgánicos . Estos semiconductores se utilizan en una variedad de dispositivos electrónicos, incluidos los diodos orgánicos emisores de luz (OLED) y los transistores de efecto de campo orgánicos (OFET) .
Propiedades Anticancerígenas
Las moléculas con el sistema de anillo de tiofeno exhiben muchas propiedades farmacológicas, como la anticancerígena . Por ejemplo, se sintetizó una serie de sustituyentes arilo que contienen 2-metoxipirida-3-carbonitrilo y mostraron efectos antiproliferativos prometedores contra líneas celulares de cáncer de hígado, próstata y mama .
Propiedades Antiinflamatorias
Los compuestos basados en tiofeno también muestran propiedades antiinflamatorias . Por ejemplo, el suprofeno, que tiene un marco de tiofeno 2-sustituido, se conoce como un fármaco antiinflamatorio no esteroideo .
Propiedades Antimicrobianas
Los compuestos basados en tiofeno también exhiben propiedades antimicrobianas . Pueden inhibir el crecimiento de o matar microorganismos, lo que los hace útiles en el tratamiento de enfermedades infecciosas .
Desarrollo de Medicamentos
El this compound es un compuesto químico versátil utilizado en la investigación científica. Su estructura intrincada brinda oportunidades para diversas aplicaciones, como el desarrollo de medicamentos.
Síntesis de Materiales
El this compound también se puede utilizar en la síntesis de materiales. Sus propiedades únicas lo convierten en un componente valioso en la creación de nuevos materiales.
Safety and Hazards
Direcciones Futuras
While the specific future directions for 4-Chlorothiophene-2-carbonitrile are not mentioned in the search results, thiophene-based analogs are of growing interest to scientists due to their potential as biologically active compounds . This suggests that future research could focus on exploring the biological activities of 4-Chlorothiophene-2-carbonitrile and similar compounds.
Mecanismo De Acción
Target of Action
The primary targets of 4-Chlorothiophene-2-carbonitrile are currently unknown. This compound belongs to the class of thiophene derivatives, which have been studied for their potential biological activity . .
Mode of Action
Thiophene derivatives, in general, are known to interact with various biological targets, leading to a range of effects
Biochemical Pathways
Thiophene derivatives have been shown to influence a variety of pathways, but the specific pathways influenced by 4-Chlorothiophene-2-carbonitrile remain to be determined .
Result of Action
As a thiophene derivative, it may share some of the biological activities observed in other compounds of this class . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chlorothiophene-2-carbonitrile. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity . .
Análisis Bioquímico
Biochemical Properties
4-Chlorothiophene-2-carbonitrile plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiophene derivatives, including 4-Chlorothiophene-2-carbonitrile, have been shown to exhibit antimicrobial, anti-inflammatory, and anticancer properties . These interactions often involve binding to specific active sites on enzymes or receptors, leading to inhibition or activation of biochemical pathways.
Cellular Effects
4-Chlorothiophene-2-carbonitrile affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives have been reported to inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression . Additionally, they can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines.
Molecular Mechanism
The molecular mechanism of 4-Chlorothiophene-2-carbonitrile involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, leading to inhibition or activation of their activity. For instance, thiophene derivatives have been shown to inhibit kinases, which are enzymes involved in cell signaling pathways . This inhibition can result in the suppression of cancer cell growth and proliferation. Additionally, 4-Chlorothiophene-2-carbonitrile can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chlorothiophene-2-carbonitrile can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that thiophene derivatives can undergo degradation under certain conditions, leading to the formation of by-products that may have different biological activities . Long-term exposure to 4-Chlorothiophene-2-carbonitrile in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 4-Chlorothiophene-2-carbonitrile vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At high doses, it can cause toxic or adverse effects . For example, high doses of thiophene derivatives have been associated with hepatotoxicity and nephrotoxicity in animal studies. It is important to determine the optimal dosage to achieve the desired therapeutic effects while minimizing toxicity.
Metabolic Pathways
4-Chlorothiophene-2-carbonitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, thiophene derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further interact with cellular components, affecting metabolic flux and metabolite levels. Understanding the metabolic pathways of 4-Chlorothiophene-2-carbonitrile is crucial for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 4-Chlorothiophene-2-carbonitrile within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . For example, thiophene derivatives can be transported across cell membranes by specific transporters, leading to their accumulation in certain tissues. The localization and accumulation of 4-Chlorothiophene-2-carbonitrile can affect its biological activity and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 4-Chlorothiophene-2-carbonitrile is important for its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For instance, thiophene derivatives have been shown to localize in the nucleus, where they can interact with DNA and transcription factors. This localization can influence gene expression and cellular responses to the compound.
Propiedades
IUPAC Name |
4-chlorothiophene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClNS/c6-4-1-5(2-7)8-3-4/h1,3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSQCHVJVZREAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50630114 | |
| Record name | 4-Chlorothiophene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910553-55-8 | |
| Record name | 4-Chlorothiophene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


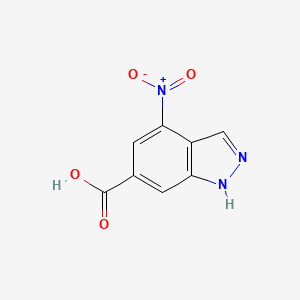


![4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1592890.png)
